(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine
Overview
Description
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C14H23NO3 It is a derivative of benzenemethanamine, featuring a 2,3,4-trimethoxyphenyl group and a 2-methylpropyl group
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several protein targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Biochemical Pathways
Tmp-bearing compounds have shown to affect various biochemical pathways related to their protein targets .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting their protein targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-methylpropylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine
- Benzenemethanamine, 2,3,4-trimethoxy-N-(2-methylpropyl)
- 2,3,4-Trimethoxybenzylamine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 2,3,4-trimethoxyphenyl group and a 2-methylpropyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)8-15-9-11-6-7-12(16-3)14(18-5)13(11)17-4/h6-7,10,15H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNPWWETMOMOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=C(C=C1)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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